molecular formula C13H17NO4 B12853281 Benzyl 3-methoxymorpholine-4-carboxylate

Benzyl 3-methoxymorpholine-4-carboxylate

Cat. No.: B12853281
M. Wt: 251.28 g/mol
InChI Key: YHUVEUDMZHZFAO-UHFFFAOYSA-N
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Description

Benzyl 3-methoxymorpholine-4-carboxylate is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the morpholine ring, with a methoxy group at the 3-position and a carboxylate group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-methoxymorpholine-4-carboxylate typically involves the reaction of benzylamine with 3-methoxymorpholine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-methoxymorpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3-methoxymorpholine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-methoxymorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The benzyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The methoxy and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-hydroxymorpholine-4-carboxylate
  • Benzyl 3-methoxymorpholine-4-methanol
  • Benzyl 3-methoxymorpholine-4-thiol

Uniqueness

Benzyl 3-methoxymorpholine-4-carboxylate is unique due to the presence of both a methoxy group and a carboxylate group on the morpholine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

benzyl 3-methoxymorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-16-12-10-17-8-7-14(12)13(15)18-9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUVEUDMZHZFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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